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Compound of Interest

Compound Name: FGFR1 inhibitor 7

Cat. No.: B12396149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two fibroblast growth factor receptor (FGFR)

inhibitors, Infigratinib (BGJ398) and F1-7, based on available preclinical data. While direct

head-to-head studies are not available, this document synthesizes findings from separate

investigations to offer insights into their respective mechanisms of action, efficacy in cancer

models with FGFR aberrations, and the experimental approaches used for their evaluation.

Executive Summary
Infigratinib is a selective, ATP-competitive oral tyrosine kinase inhibitor (TKI) with high potency

against FGFR1, FGFR2, and FGFR3, and weaker activity against FGFR4.[1][2] It has

demonstrated clinical activity in patients with chemotherapy-refractory cholangiocarcinoma

harboring FGFR2 fusions.[1] F1-7 is a novel small molecule pan-FGFR inhibitor that has shown

potent inhibition of all four FGFR isoforms in biochemical assays and anti-tumor activity in

colon cancer models.[3][4] This guide will delve into the quantitative data supporting the activity

of each compound, the methodologies behind these findings, and visualizations of the targeted

signaling pathway and experimental workflows.

Data Presentation
The following tables summarize the in vitro and in vivo efficacy of Infigratinib and F1-7 in

various FGFR-amplified or dependent cancer models. It is crucial to note that the data for each

inhibitor were generated in independent studies under different experimental conditions.
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Table 1: In Vitro Inhibitory Activity of Infigratinib and F1-
7
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Table 2: In Vivo Anti-Tumor Efficacy of Infigratinib and
F1-7

Compound Cancer Model Dosing Outcome Citation(s)

Infigratinib

Bladder Cancer

Xenograft

(RT112 cells,

FGFR3-TACC3

fusion)

Oral, once daily

for 14 days

Dose-dependent

tumor growth
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[1]
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[9]

F1-7
Colon Cancer
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Not specified

Inhibition of

tumor growth
[3][10]

Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental

findings. Below are summaries of the key experimental protocols used to evaluate Infigratinib
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and F1-7.

Infigratinib:
Cell Viability Assays: Malignant pleural mesothelioma (MPM) cell lines were treated with

increasing concentrations of infigratinib or DMSO (vehicle control). Cell numbers were

determined after 72 hours to calculate IC50 values.[6] For cholangiocarcinoma (ICC) cell

lines, sensitivity to infigratinib was evaluated using an IC50 assay with 4 technical replicates

per data point.[5]

Western Blot Analysis: To assess the impact on downstream signaling, total cell lysates from

NIH3T3 cells expressing a KLK2-FGFR2 fusion were subjected to Western analysis.

Antibodies against pAKT, AKT, pMEK, MEK, pFGFR, FGFR, pMAPK, MAPK, pFRS2, and

FRS2 were used.[1] In hepatocellular carcinoma tumor tissues, western blot analysis was

performed to detect changes in the FGFR signaling pathway.[9]

Xenograft Studies: For bladder cancer models, subcutaneous tumors were established in

female nude rats using RT112 cells. Treatment with oral infigratinib began when the average

tumor size reached 100 mm³.[1] For patient-derived xenograft (PDX) models, tumor growth

inhibition studies were conducted in subcutaneous tumor-bearing immunocompromised rats

or mice. Oral infigratinib was administered daily for 3 weeks, with tumor dimensions

measured twice weekly.[1] In hepatocellular carcinoma models, tumors were implanted

subcutaneously into immunodeficient mice. Mice were treated with 20 mg/kg infigratinib once

daily for 17 to 30 days.[9]

F1-7:
Kinase Inhibition Assay: The half-maximal inhibitory concentration (IC50) of F1-7 against

recombinant FGFR1, 2, 3, and 4 was determined to assess its pan-FGFR inhibitory activity.

[3]

Cell Proliferation and Viability Assays (MTT): Colon cancer cell lines (HCT-116, RKO, and

SW620) were treated with F1-7 to determine its effect on cell viability in a concentration-

dependent manner and to calculate the IC50.[3]

Western Blotting: The effect of F1-7 on FGFR phosphorylation and its downstream signaling

pathways was evaluated in colon cancer cells.[3][10]
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Comet and EdU Assays: These assays were performed to assess DNA damage and cell

proliferation, respectively, in colon cancer cells treated with F1-7.[10]

Xenograft Model: An in vivo xenograft model was generated to investigate the anti-tumor

effect of F1-7.[3][10]

Mandatory Visualization
FGFR Signaling Pathway
The diagram below illustrates the canonical FGFR signaling pathway, which is the primary

target of both Infigratinib and F1-7. Upon ligand binding, FGFRs dimerize and

autophosphorylate, leading to the activation of downstream cascades such as the RAS-MAPK-

ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[4]

[11]
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Caption: FGFR Signaling Pathway and Inhibition by Infigratinib/F1-7.
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Generalized Experimental Workflow for FGFR Inhibitor
Evaluation
The following diagram outlines a typical experimental workflow for the preclinical evaluation of

an FGFR inhibitor, based on the methodologies reported for both Infigratinib and F1-7.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. qedtx.com [qedtx.com]

2. nbinno.com [nbinno.com]

3. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC
[pmc.ncbi.nlm.nih.gov]

4. mdpi.com [mdpi.com]

5. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2
fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. Chemosensitivity of Patient-Derived Cancer Stem Cells Identifies Colorectal Cancer
Patients with Potential Benefit from FGFR Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

8. Infigratinib a Novel, Potent Selective TKI Targeting FGFR Fusions in Different Tumor
Types - Oncology Practice Management [oncpracticemanagement.com]

9. researchgate.net [researchgate.net]

10. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells -
PubMed [pubmed.ncbi.nlm.nih.gov]

11. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice
- PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of Infigratinib and F1-7 in
FGFR-Amplified Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12396149#infigratinib-vs-f1-7-in-fgfr-amplified-
cancer-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12396149?utm_src=pdf-custom-synthesis
https://qedtx.com/wp-content/uploads/QED-AACR-2019-poster-25-Mar-2019.pdf
https://www.nbinno.com/article/active-pharmaceutical-ingredients-apis/understanding-infigratinib-fgfr-inhibition-cancer-therapy
https://pmc.ncbi.nlm.nih.gov/articles/PMC9470554/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9470554/
https://www.mdpi.com/2227-9059/11/10/2650
https://pmc.ncbi.nlm.nih.gov/articles/PMC9064956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9064956/
https://www.researchgate.net/figure/Sensitivity-of-patient-derived-cell-lines-to-the-FGFR-inhibitor-infigratinib-A-MPM_fig3_335860394
https://pmc.ncbi.nlm.nih.gov/articles/PMC7465102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7465102/
https://oncpracticemanagement.com/issues/2019/july-2019-vol-9-no-7/infigratinib-a-novel-potent-selective-tki-targeting-fgfr-fusions-in-different-tumor-types
https://oncpracticemanagement.com/issues/2019/july-2019-vol-9-no-7/infigratinib-a-novel-potent-selective-tki-targeting-fgfr-fusions-in-different-tumor-types
https://www.researchgate.net/figure/Effects-of-infigratinib-on-tumor-growth-angiogenesis-the-FGFR-signaling-pathway-cell_fig4_329848428
https://pubmed.ncbi.nlm.nih.gov/35715638/
https://pubmed.ncbi.nlm.nih.gov/35715638/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8231807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8231807/
https://www.benchchem.com/product/b12396149#infigratinib-vs-f1-7-in-fgfr-amplified-cancer-models
https://www.benchchem.com/product/b12396149#infigratinib-vs-f1-7-in-fgfr-amplified-cancer-models
https://www.benchchem.com/product/b12396149#infigratinib-vs-f1-7-in-fgfr-amplified-cancer-models
https://www.benchchem.com/product/b12396149#infigratinib-vs-f1-7-in-fgfr-amplified-cancer-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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